molecular formula C33H30BN3O2 B12817947 2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine

2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine

Cat. No.: B12817947
M. Wt: 511.4 g/mol
InChI Key: BCRZRWDFKIZQRP-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its triazine core, which is substituted with diphenyl groups and a biphenyl moiety that is further functionalized with a dioxaborolane group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

    Attachment of the Biphenyl Moiety: The biphenyl moiety is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Functionalization with Dioxaborolane:

Properties

Molecular Formula

C33H30BN3O2

Molecular Weight

511.4 g/mol

IUPAC Name

2,4-diphenyl-6-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine

InChI

InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-20-18-23(19-21-28)26-16-11-17-27(22-26)31-36-29(24-12-7-5-8-13-24)35-30(37-31)25-14-9-6-10-15-25/h5-22H,1-4H3

InChI Key

BCRZRWDFKIZQRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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